molecular formula C11H13FO3 B1397079 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid CAS No. 1234846-59-3

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Cat. No. B1397079
M. Wt: 212.22 g/mol
InChI Key: LLAWBZSFAQSLHO-UHFFFAOYSA-N
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Description

“2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 451-88-7. Its molecular weight is 184.17 . It is also known by its IUPAC name, (4-fluoro-2-methylphenoxy)acetic acid .


Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions . For instance, the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was achieved through a two-step substitution reaction .

Scientific Research Applications

Environmental Behavior and Sorption Characteristics

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, as part of the broader class of phenoxy herbicides, has been studied for its environmental behavior, particularly regarding its sorption to soil, organic matter, and minerals. Research indicates that the sorption of phenoxy herbicides like 2,4-D (a related compound) can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. These findings suggest that similar factors could affect the environmental fate of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid, highlighting the relevance of soil organic matter and iron oxides as key sorbents in its environmental behavior (Werner, Garratt, & Pigott, 2012).

Fluorescent Chemosensors

The compound's structural characteristics may lend itself to applications in the development of fluorescent chemosensors. For instance, derivatives based on similar molecular frameworks have been employed to detect various analytes, including metal ions and neutral molecules. This indicates potential utility for 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in crafting sensitive and selective chemosensors for environmental and analytical applications (Roy, 2021).

Advanced Synthesis Applications

In synthetic chemistry, compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid may serve as intermediates or key components in the synthesis of more complex molecules. For example, 2-Fluoro-4-bromobiphenyl, a compound related in terms of fluorination and aromatic substitution patterns, has been identified as a crucial intermediate for pharmaceutical compounds, suggesting that similar methodologies could be adapted for the synthesis and application of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Wastewater Treatment and Environmental Remediation

The structural similarities of 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid with other phenoxy herbicides suggest its potential involvement in environmental pollution related to pesticide use. Research on the treatment of wastewater from the pesticide industry, which often contains a variety of phenoxy acids, highlights the importance of biological processes and advanced remediation techniques in mitigating environmental impact. This suggests a research avenue for the biodegradation and removal of compounds like 2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid from contaminated sites (Goodwin, Carra, Campo, & Soares, 2018).

properties

IUPAC Name

2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWBZSFAQSLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-2-methylphenoxy)-2-methylpropanoic acid

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2-methylphenol (10 g, 79.28 mmol), ethyl 2-bromoisobutyrate (23.2 mL, 158.6 mmol), potassium carbonate (21.9 g, 158.6 mmol), and DMSO (80 mL) was stirred at room temperature for 72 hours. Water and ethyl acetate were added and the layers were separated. The aqueous phase was extracted with ethyl acetate (3×50 mL) and the combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The crude compound was purified by flash column chromatography on silica gel with hexanes and EtOAc (20%) to afford ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate. To a solution of ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate (13.3 g, 55.44 mmol) in tetrahydrofuran (40 mL) and methanol (10 mL) was added NaOH (6.66 g, 166.32 mmol) in water (14 mL) and stirred overnight. The volatiles were removed in vacuo and acidified with concentrated HCl. The milky white solution was extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated in vacuo to give 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoic acid (658) as a yellow solid.
Name
ethyl 2-(4-fluoro-2-methylphenoxy)-2-methylpropanoate
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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